3-Aminocyclopentanone
Overview
Description
3-Aminocyclopentanone is an organic compound with the molecular formula C5H9NO It is a cyclic ketone with an amino group attached to the third carbon of the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminocyclopentanone can be synthesized through several methods. One common approach involves the cyclization of amino acids or their derivatives. For instance, the cyclization of 3-aminopentanoic acid under acidic conditions can yield this compound. Another method involves the reduction of 3-nitrocyclopentanone using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 3-nitrocyclopentanone. This process is efficient and can be scaled up for large-scale production. The reaction conditions usually include a palladium catalyst and hydrogen gas at elevated temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions: 3-Aminocyclopentanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxime.
Reduction: The compound can be reduced to form 3-aminocyclopentanol.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: this compound oxime.
Reduction: 3-Aminocyclopentanol.
Substitution: Various substituted cyclopentanones depending on the reagents used.
Scientific Research Applications
3-Aminocyclopentanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-aminocyclopentanone involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved depend on the enzyme and the biological context.
Comparison with Similar Compounds
Cyclopentanone: Lacks the amino group, making it less reactive in certain chemical reactions.
3-Methylcyclopentanone: Has a methyl group instead of an amino group, leading to different chemical properties and reactivity.
2-Aminocyclopentanone: The amino group is attached to the second carbon, resulting in different chemical behavior.
Uniqueness: 3-Aminocyclopentanone is unique due to the presence of both a ketone and an amino group in a five-membered ring. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
3-aminocyclopentan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c6-4-1-2-5(7)3-4/h4H,1-3,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LARUMXKMTDSSSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70708465 | |
Record name | 3-Aminocyclopentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70708465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228748-71-7 | |
Record name | Cyclopentanone, 3-amino- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228748-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Aminocyclopentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70708465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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